![molecular formula C17H20N2O3 B5615525 3,4-diethoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5615525.png)
3,4-diethoxy-N-(6-methyl-2-pyridinyl)benzamide
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Overview
Description
Typically, the description of a compound includes its molecular formula, molecular weight, and its role in biological systems or industrial applications. It may also include its occurrence in nature or its use in pharmaceuticals .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. This usually involves starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity are analyzed .Scientific Research Applications
Anti-Tubercular Agent
3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide: has been investigated for its potential as an anti-tubercular agent. This compound is part of a class of benzamide derivatives that have shown significant activity against Mycobacterium tuberculosis. The design and synthesis of these derivatives aim to find potent anti-tubercular agents that can be used in the treatment of tuberculosis, especially in cases where resistance to first-line drugs is observed .
Crystallography Studies
The structural analogs of this compound, particularly those with a pyridinyl group, have been used in crystallography studies to understand molecular arrangements and interactions. These studies are crucial for designing compounds with specific biological activities and can lead to the development of new therapeutic agents .
Nuclear Receptor Research
Compounds similar to Oprea1_831998 have been utilized in nuclear receptor research, particularly in the study of androgen receptors. These studies are important for developing treatments for conditions like prostate cancer, where the modulation of androgen receptors can have therapeutic effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-21-14-10-9-13(11-15(14)22-5-2)17(20)19-16-8-6-7-12(3)18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYUWIOIFQTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide |
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